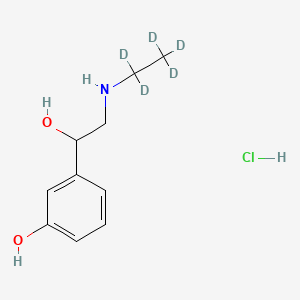

Etilefrin-d5 Hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16ClNO2 |

|---|---|

Molecular Weight |

222.72 g/mol |

IUPAC Name |

3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/i1D3,2D2; |

InChI Key |

KTNROWWHOBZQGK-LUIAAVAXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Etilefrine Analogues

Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

Direct Hydrogen-Deuterium Exchange Reactions

Direct hydrogen-deuterium (H-D) exchange represents the most straightforward approach to deuteration. acs.org These reactions typically involve the use of a deuterium source, such as heavy water (D₂O), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms on the substrate molecule. rsc.orgacs.org

Recent advancements have highlighted the use of transition metal catalysts and photoredox catalysis to achieve selective H-D exchange under mild conditions. nih.govrsc.org For instance, iridium and palladium-based catalysts have shown significant promise in promoting deuteration at specific sites within a molecule. snnu.edu.cnnih.govchemrxiv.org Photocatalytic methods, which utilize visible light to drive the reaction, offer an even milder alternative, reducing the risk of degrading sensitive functional groups. rsc.orgassumption.edunih.gov These light-driven processes often involve the generation of radical intermediates that readily react with a deuterium source. assumption.edu

Stereoselective Deuteration Approaches

In many pharmaceutical compounds, the stereochemistry of the molecule is crucial for its biological activity. Therefore, methods that allow for the stereoselective incorporation of deuterium are of high importance. These approaches aim to control the three-dimensional arrangement of the deuterium atom within the molecule.

One strategy involves the use of chiral catalysts or reagents that can differentiate between stereoisomers and selectively deuterate a specific one. Additionally, methods have been developed for the regio- and stereoselective deuteration of specific structural motifs, such as tetrahydropyridines, which are prevalent in many drugs. d-nb.info These methods often rely on the stepwise addition of hydride or deuteride (B1239839) reagents to a metal-complexed precursor, allowing for precise control over the position and orientation of the incorporated deuterium. d-nb.info

Palladium-Catalyzed Deuteration Techniques

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been extensively applied to deuteration. nih.govchemrxiv.orguni-freiburg.de These methods offer high efficiency and selectivity for introducing deuterium into various organic molecules.

One common approach is the dehalogenative deuteration, where a halogen atom on the substrate is replaced with a deuterium atom using a palladium catalyst and a deuterium source like D₂ gas. chemrxiv.orgnih.gov This method is particularly useful for the site-specific labeling of aromatic rings. chemrxiv.orgnih.gov Researchers have developed homogeneous palladium catalytic systems that exhibit excellent functional group tolerance and achieve complete isotope incorporation under mild conditions. chemrxiv.orgnih.gov Another strategy involves the non-directed C-H activation, where a palladium catalyst, in conjunction with a suitable ligand, activates a C-H bond for deuteration using D₂O as the deuterium source. nih.govchemrxiv.orguni-freiburg.de

Photocatalytic Deuteration Routes

Photocatalytic deuteration has emerged as a powerful and versatile tool in organic synthesis, offering mild reaction conditions and high selectivity. rsc.orgassumption.edunih.gov These methods utilize photocatalysts that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of radical intermediates. nih.gov These radicals can then be trapped by a deuterium source, such as D₂O, to afford the deuterated product. nih.govassumption.edu

A notable application of this strategy is the α-amino C(sp³)–H selective hydrogen isotope exchange, which allows for the direct deuteration of alkyl amine-based drugs. nih.gov This approach is particularly relevant for the synthesis of deuterated analogues of etilefrine (B194583), which contains an ethylamino group. The mild conditions of photocatalytic reactions make them compatible with a wide range of sensitive functional groups commonly found in pharmaceutical compounds. assumption.edu

Precursor Chemistry and Reaction Pathways in Etilefrin-d5 Hydrochloride Synthesis

The synthesis of this compound involves the strategic introduction of five deuterium atoms into the etilefrine molecule. The most common approach involves the use of a deuterated precursor for the ethylamino group.

A plausible synthetic route starts with a suitable precursor molecule, such as α-bromo-m-hydroxyacetophenone. google.com This is then reacted with N-ethylbenzylamine in a solvent. Following this amination reaction, the resulting intermediate, α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, is subjected to catalytic hydrogenation. google.com This step is crucial for both the reduction of the ketone and the removal of the benzyl (B1604629) protecting group. To achieve the desired deuteration, a deuterated version of N-ethylbenzylamine, specifically N-(ethyl-d5)benzylamine, would be used. The final step involves crystallization to obtain this compound. google.com

An alternative pathway described in the literature for the synthesis of etilefrine involves the acylation of 1-(3'-hydroxyphenyl)-2-(N-benzylaminomethyl)-ethan-1-one, followed by two stages of hydrogenation with a palladium/charcoal catalyst to introduce the ethyl group and remove the protecting group. guidechem.comchemicalbook.com To synthesize the d5 analogue, a deuterated ethyl source would be required in the second hydrogenation step.

Optimization of Synthetic Yields and Isotopic Purity

Optimizing the synthetic yield and ensuring high isotopic purity are critical aspects of preparing deuterated compounds for pharmaceutical applications. nih.gov High isotopic incorporation is desirable to ensure the utility of the deuterated compound as an internal standard in mass spectrometry and to maximize the potential benefits of the kinetic isotope effect. nih.gov

Several factors can be adjusted to improve the yield and purity of this compound. The choice of catalyst and reaction conditions, such as temperature and solvent, plays a significant role. rug.nl For instance, in palladium-catalyzed reactions, the selection of the appropriate ligand can be crucial for achieving optimal results. uni-freiburg.de In photocatalytic methods, the choice of photocatalyst and the intensity of the light source can influence the reaction efficiency. assumption.edu

Purification techniques are essential for removing any non-deuterated or partially deuterated byproducts. Methods such as recrystallization and chromatography are commonly employed to achieve high isotopic purity, often exceeding 98%. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for verifying the level of deuterium incorporation and confirming the structural integrity of the final product.

Analytical Characterization of Isotopic Enrichment

The definitive confirmation of successful deuterium incorporation and the quantification of isotopic purity in Etilefrine-d5 Hydrochloride are accomplished through a combination of sophisticated analytical techniques. These methods are essential to verify the structural integrity of the synthesized molecule and to determine the precise level of isotopic enrichment, a critical parameter for its use as an internal standard in pharmacokinetic studies or metabolic flux analyses. rsc.org The primary methods employed for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for evaluating isotopic enrichment due to its ability to differentiate molecules based on their mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful, providing the accuracy and resolution needed to distinguish between Etilefrine-d5 and its unlabelled (d0) counterpart, as well as any partially deuterated (d1-d4) species. rsc.orgnih.gov

Table 1: Illustrative Mass Spectrometry Data for Etilefrine-d5 Isotopic Purity Analysis

| Isotopologue | Theoretical Mass (amu) | Observed m/z [M+H]⁺ | Relative Abundance (%) |

| Etilefrine (d0) | 217.14 | 218.14 | < 0.1 |

| Etilefrine-d1 | 218.14 | 219.15 | < 0.5 |

| Etilefrine-d2 | 219.15 | 220.15 | < 1.0 |

| Etilefrine-d3 | 220.16 | 221.16 | < 1.5 |

| Etilefrine-d4 | 221.16 | 222.17 | ~ 2.0 |

| Etilefrine-d5 | 222.17 | 223.18 | > 95.0 |

| Note: This table is for illustrative purposes. Actual relative abundances will vary based on the success of the synthesis. The accurate mass for Etilefrine-d5 is 222.118 amu. lgcstandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry quantifies the degree of deuteration, NMR spectroscopy provides crucial information about the specific location of the deuterium atoms within the molecule. rsc.orgnih.gov It is an indispensable tool for confirming the structural integrity and site-specificity of the isotopic labeling. sigmaaldrich.combrightspec.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched Etilefrine-d5 sample, the signals corresponding to the protons on the ethylamino group ([2H]C([2H])([2H])C([2H])([2H])N-) are expected to be significantly diminished or entirely absent. lgcstandards.com The integration of any residual proton signals at these positions, when compared to a non-deuterated internal standard or other protons in the molecule, can provide a quantitative measure of isotopic purity. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of Etilefrine-d5 Hydrochloride will show signals at the chemical shifts corresponding to the carbon atoms bearing the deuterium labels. This provides unambiguous evidence that deuteration has occurred at the intended positions on the ethyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used for characterization. The carbon signals for the deuterated ethyl group will exhibit coupling to deuterium (C-D coupling) and will often appear as multiplets, confirming the presence of the isotopes. rsc.org The absence of significant ¹³C signals corresponding to a non-deuterated ethyl group further validates the high level of isotopic enrichment.

By employing this multi-technique analytical approach, researchers can confidently establish the identity, purity, and precise isotopic enrichment of synthesized Etilefrine-d5 Hydrochloride, ensuring its suitability for its intended scientific applications. rsc.org

Advanced Analytical Methodologies and Bioanalytical Applications

Role of Etilefrin-d5 Hydrochloride as an Internal Standard in Quantitative Analysis

In the realm of quantitative analysis, particularly in complex biological matrices, the use of an internal standard is crucial for achieving reliable and accurate results. numberanalytics.comnumberanalytics.com this compound is an ideal internal standard for the quantification of Etilefrine (B194583) due to its structural similarity and distinct mass-to-charge ratio. scioninstruments.com

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of elements and chemical substances. youtube.com The core principle of IDMS involves the addition of a known amount of an isotopically enriched substance, the "spike," to a sample containing the analyte of interest. nih.govosti.govwikipedia.org In this context, this compound acts as the spike for the determination of Etilefrine.

The fundamental steps of IDMS are as follows:

A precisely weighed amount of this compound is added to the sample containing an unknown quantity of Etilefrine.

The mixture is homogenized to ensure complete equilibration between the analyte and the internal standard. nih.gov

The sample is then analyzed by mass spectrometry to measure the ratio of the isotopic signals of Etilefrine and this compound. scioninstruments.comyoutube.com

By knowing the initial amount of the added internal standard and the measured isotope ratio, the original concentration of Etilefrine in the sample can be calculated with high accuracy. osti.govrsc.org

This method is considered a definitive analytical technique due to its ability to minimize errors arising from sample loss during preparation or variations in instrument response. youtube.comnih.gov

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Matrices

Biological matrices, such as plasma and urine, are inherently complex and contain numerous endogenous components that can interfere with the analysis of a target analyte. sepscience.comsigmaaldrich.com One of the most significant challenges in bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the phenomenon of matrix effects, which can lead to ion suppression or enhancement. nih.govprovidiongroup.comchromatographyonline.com Ion suppression occurs when co-eluting matrix components reduce the ionization efficiency of the analyte, leading to an underestimation of its concentration. providiongroup.comchromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to compensate for these matrix effects. clearsynth.comresearchgate.net Because deuterated internal standards have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute during chromatographic separation and experience similar degrees of ion suppression or enhancement. texilajournal.comscispace.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification. scioninstruments.com However, it is important to note that in some cases, slight differences in retention times between the analyte and its deuterated internal standard can lead to differential matrix effects, which must be carefully evaluated during method development. myadlm.orgnih.gov

Enhancement of Analytical Precision and Accuracy

The addition of an internal standard at a known concentration to all samples, calibration standards, and quality controls is a fundamental practice for improving the precision and accuracy of analytical measurements. numberanalytics.comnumberanalytics.comspectro.com this compound, when used as an internal standard, compensates for various sources of error that can occur throughout the analytical workflow. scioninstruments.comyoutube.com

These sources of variability include:

Sample Preparation: Losses of the analyte during extraction, evaporation, or derivatization steps are accounted for because the internal standard is subject to the same losses. numberanalytics.comscioninstruments.com

Instrumental Variations: Fluctuations in instrument response, such as changes in injection volume or detector sensitivity, are corrected by normalizing the analyte's response to that of the internal standard. numberanalytics.comscioninstruments.com

By using the ratio of the analyte's peak area to the internal standard's peak area for quantification, the impact of these random and systematic errors is significantly minimized, resulting in enhanced precision (reproducibility) and accuracy (closeness to the true value) of the analytical results. spectro.comscioninstruments.comyoutube.com

Chromatographic Separation Techniques for Etilefrine and its Deuterated Analogue

The successful quantification of Etilefrine using this compound as an internal standard relies on effective chromatographic separation of the analyte from potential interferences in the sample matrix. ontosight.ainih.gov

Liquid Chromatography (LC) Method Development

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the most commonly employed technique for the analysis of Etilefrine in biological fluids. ontosight.ainih.govtandfonline.com The development of a robust LC method involves the careful selection and optimization of various parameters to achieve adequate separation and sensitivity. tandfonline.comresearchgate.net

The choice of the stationary phase is a critical factor in LC method development, as it dictates the primary retention mechanism. nih.gov For the separation of polar compounds like Etilefrine, two common types of stationary phases are reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) phases.

C18 (Reversed-Phase) Chromatography:

C18 columns, which have a nonpolar stationary phase, are widely used for the separation of a broad range of compounds. nih.gov In reversed-phase chromatography, a polar mobile phase is used, and retention is based on the hydrophobic interactions between the analyte and the stationary phase. Several studies have reported the successful use of C18 columns for the analysis of Etilefrine. tandfonline.comtandfonline.comresearchgate.net Optimization of a C18 method for Etilefrine would involve adjusting the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent like acetonitrile) and pH to achieve the desired retention and peak shape. tandfonline.comtandfonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC):

HILIC is an alternative chromatographic technique that is well-suited for the retention and separation of highly polar and hydrophilic compounds that are poorly retained on traditional reversed-phase columns. thermofisher.comthermofisher.com HILIC utilizes a polar stationary phase (such as silica, or phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. thermofisher.comchromatographyonline.com Retention in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. Given the polar nature of Etilefrine, HILIC can offer enhanced retention and alternative selectivity compared to reversed-phase chromatography. thermofisher.comchromatographyonline.com The selection of a specific HILIC stationary phase would depend on the specific properties of the analyte and the desired separation characteristics, including potential ionic interactions. thermofisher.com

Interactive Data Table: Chromatographic Conditions for Etilefrine Analysis

| Parameter | C18 Method Example | HILIC Method Considerations |

| Stationary Phase | ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm) tandfonline.comtandfonline.com | Bare silica, diol, amide, or zwitterionic phases thermofisher.comthermofisher.com |

| Mobile Phase | [0.1M phosphate (B84403) buffer, pH 4: acetonitrile (B52724) (30:70, v/v)] tandfonline.comtandfonline.com | High percentage of acetonitrile (>70%) with an aqueous buffer thermofisher.com |

| Flow Rate | 1 mL/min tandfonline.comtandfonline.com | Dependent on column dimensions and particle size |

| Detection | UV at 220 nm tandfonline.comtandfonline.com | Mass Spectrometry (MS) is common for bioanalysis |

| Analyte Retention | Based on hydrophobic interactions nih.gov | Based on partitioning into a water-enriched layer |

Mobile Phase Composition and Gradient Elution Strategies

The chromatographic behavior of Etilefrine and its deuterated internal standard, Etilefrine-d5, is significantly influenced by the mobile phase composition and gradient elution strategy in liquid chromatography (LC) methods. The selection of appropriate solvents, additives, and gradient profiles is crucial for achieving optimal separation, peak shape, and sensitivity.

Typically, reversed-phase chromatography is employed for the analysis of Etilefrine. The mobile phase often consists of an aqueous component and an organic modifier. The aqueous phase is commonly acidified to ensure the ionization of Etilefrine, which exists as a protonated species at low pH. This protonation enhances its retention on reversed-phase columns and improves peak symmetry. Formic acid and ammonium (B1175870) formate (B1220265) are frequently used additives in the mobile phase.

Gradient elution is a common strategy to effectively separate Etilefrine from endogenous matrix components and other potential interferences. A typical gradient starts with a high percentage of the aqueous phase to retain the polar analytes, followed by a gradual increase in the organic modifier concentration to elute the compounds. For instance, a gradient might begin with 5% acetonitrile in 10 mM ammonium bicarbonate and increase to 95% acetonitrile over a few minutes. This approach allows for the efficient elution of Etilefrine while maintaining good chromatographic resolution.

Table 1: Mobile Phase Composition and Gradient Elution Strategies

| Parameter | Details |

| Mobile Phase A | 10 mM ammonium bicarbonate |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B for 0.5 min, linear gradient to 95% B in 3.5 min, hold at 95% B for 2 min, then return to 5% B for 2 min |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Due to the low volatility of Etilefrine, direct analysis by gas chromatography (GC) is challenging. Therefore, derivatization is a necessary step to convert Etilefrine into a more volatile and thermally stable compound suitable for GC analysis. This process involves chemically modifying the polar functional groups (hydroxyl and amine groups) of the molecule.

Common derivatizing agents for compounds like Etilefrine include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or acylating agents. The resulting derivatives, for example, trimethylsilyl (B98337) (TMS) ethers and esters, are significantly more volatile and exhibit better chromatographic properties on standard non-polar or semi-polar GC columns. The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure complete and reproducible derivatization, minimizing the formation of by-products.

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is the preferred detection method for the analysis of Etilefrine-d5 Hydrochloride due to its high selectivity and sensitivity.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Parameters

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of Etilefrine in biological matrices. Operating in the positive ion mode is optimal as the secondary amine group in the Etilefrine molecule is readily protonated. Key ESI parameters that require optimization include the capillary voltage, cone voltage, desolvation gas flow, and source temperature to maximize the generation of the protonated molecule [M+H]⁺. Atmospheric pressure chemical ionization (APCI) can also be utilized, particularly for less polar compounds, though ESI is generally favored for polar molecules like Etilefrine.

Tandem Mass Spectrometry (MS/MS) for Selective Reaction Monitoring (SRM/MRM)

Tandem mass spectrometry (MS/MS), particularly in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, is the gold standard for quantification of Etilefrine in complex biological samples. This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

For Etilefrine, the protonated molecule [M+H]⁺ is selected as the precursor ion in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) in the collision cell, leading to the formation of characteristic product ions. The most abundant and stable product ions are then monitored in the second mass analyzer. The transition from the precursor ion to a specific product ion is highly specific to the analyte of interest. In the case of Etilefrine-d5, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 Da higher than that of unlabeled Etilefrine, while the product ions may or may not retain the deuterium (B1214612) labels depending on the fragmentation pathway. This mass difference allows for the clear distinction and accurate quantification of the internal standard.

Table 2: SRM Transitions for Etilefrine and Etilefrine-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Etilefrine | 182.1 | 77.1 |

| Etilefrine-d5 | 187.1 | 82.1 |

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-resolution mass spectrometry (HRMS) offers an alternative and powerful tool for the analysis of Etilefrine. HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, typically with mass errors of less than 5 ppm. This high mass accuracy allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of Etilefrine and its metabolites. In doping control and forensic analysis, HRMS is invaluable for the definitive confirmation of the presence of prohibited substances. It can distinguish between compounds with the same nominal mass but different elemental compositions, reducing the likelihood of false-positive results.

Sample Preparation Techniques for Bioanalytical Assays

The effective extraction of Etilefrine from complex biological matrices such as plasma, urine, or serum is a critical step for reliable and accurate quantification. The goal of sample preparation is to remove interfering substances, such as proteins, salts, and phospholipids, and to concentrate the analyte of interest. Common techniques employed for Etilefrine analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein precipitation is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol (B129727), is added to the biological sample to precipitate proteins. While straightforward, this method may suffer from incomplete removal of matrix components, leading to potential ion suppression in the MS source.

Liquid-liquid extraction involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent and the pH of the aqueous phase are optimized to maximize the recovery of Etilefrine.

Solid-phase extraction is a highly effective and widely used technique for cleaning up and concentrating Etilefrine from biological samples. It offers greater selectivity and cleaner extracts compared to PPT and LLE. The selection of the appropriate SPE sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) is crucial for achieving high recovery and minimizing matrix effects. For a basic compound like Etilefrine, a cation-exchange or a mixed-mode cation-exchange sorbent is often employed. The extraction process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte.

Protein Precipitation and Liquid-Liquid Extraction (LLE)

Protein Precipitation (PPT) is a straightforward method for sample cleanup where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample (e.g., plasma) to denature and precipitate proteins. A recent study developing a method for fluoxetine (B1211875) used methanol for protein precipitation, after which the supernatant could be directly analyzed. nih.gov This technique is fast and simple but may be less clean than other methods, potentially leading to matrix effects in LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) offers a more selective cleanup by partitioning the analyte between two immiscible liquid phases. arborassays.comresearchgate.netzellx.de For a compound like etilefrine, a biological sample (e.g., plasma) would be treated with an organic solvent such as a mixture of tert-Butyl methyl ether (TBME) and diethyl ether (DEE). nih.gov After vortexing and centrifugation, the organic layer containing the analyte and the internal standard is separated, evaporated, and reconstituted in a suitable solvent for injection into the analytical instrument. nih.gov This process effectively removes many endogenous interferences. researchgate.net

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample purification that can be tailored to the specific chemistry of the analyte. mdpi.comresearchgate.net For etilefrine, a catecholamine-like compound, a cation-exchange SPE cartridge could be employed. A typical protocol involves the following steps:

Conditioning: The SPE sorbent is activated with an organic solvent like methanol, followed by water and a buffer to prepare it for sample loading. forensicresources.org

Loading: The pre-treated biological sample (e.g., plasma or hydrolyzed urine), containing etilefrine and the Etilefrine-d5 HCl internal standard, is loaded onto the cartridge.

Washing: The cartridge is washed with a specific solvent (e.g., water, 0.1 M acetic acid, hexane) to remove weakly bound impurities while retaining the analyte and internal standard. forensicresources.org

Elution: A final elution solvent, often a mixture of an organic solvent with an acid or base, is used to desorb the purified etilefrine and its internal standard from the sorbent for collection. forensicresources.org

This technique provides high recovery and cleaner extracts compared to protein precipitation, which is crucial for achieving low detection limits. mdpi.com

Automated Sample Processing Systems

To enhance throughput and reproducibility, the sample preparation techniques described above can be fully automated. researchgate.net Automated systems utilize robotic liquid handlers to perform tasks such as uncapping, pipetting, dispensing, and recapping tubes. nih.gov These platforms can process hundreds of samples with high precision, moving them from original tubes to 96-well plates for extraction and analysis. nih.govnih.gov

Benefits of automation include:

Increased Efficiency: Automated systems can operate continuously, processing a high volume of samples in a fraction of the time required for manual methods. nih.gov

Improved Precision: By eliminating human error and variability, automation leads to better accuracy and precision in results. nih.gov

Enhanced Safety: Automation minimizes operator contact with potentially hazardous biological samples and chemicals. nih.gov

Method Validation Parameters and Regulatory Compliance in Bioanalysis

A bioanalytical method must be rigorously validated to ensure it is suitable for its intended purpose, in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). worldwide.comeuropa.euich.org Validation demonstrates that the method is reliable and can accurately quantify the analyte in the specific biological matrix. europa.eu

Linearity and Calibration Range Determination

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards with known concentrations of etilefrine. europa.eu Each standard, along with a blank and a zero sample, is spiked with a constant amount of Etilefrine-d5 Hydrochloride. europa.eu The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration.

The calibration range is defined by the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ). nih.gov According to ICH M10 guidelines, the curve should consist of a minimum of six non-zero concentration levels. europa.eu The acceptance criterion for the curve is typically a coefficient of determination (r²) of 0.99 or greater. scielo.br

Table 1: Illustrative Calibration Curve Data for Etilefrine Analysis

| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.00 (LLOQ) | 5,150 | 101,000 | 0.051 | 1.02 | 102.0 |

| 2.50 | 12,800 | 100,500 | 0.127 | 2.45 | 98.0 |

| 10.0 | 52,100 | 102,200 | 0.510 | 10.1 | 101.0 |

| 50.0 | 258,000 | 101,800 | 2.534 | 49.8 | 99.6 |

| 200.0 | 1,015,000 | 100,900 | 10.059 | 198.5 | 99.3 |

| 400.0 | 2,050,000 | 101,500 | 20.200 | 401.1 | 100.3 |

| 500.0 (ULOQ) | 2,545,000 | 101,100 | 25.173 | 499.5 | 99.9 |

This table presents hypothetical data for illustrative purposes.

Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. nih.govyoutube.com It is often determined based on a signal-to-noise ratio of approximately 3:1. youtube.com

The Limit of Quantitation (LOQ), specifically the Lower Limit of Quantitation (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.govtbzmed.ac.ir Regulatory guidelines typically require the precision (as coefficient of variation, CV%) at the LLOQ to be within 20% and the accuracy to be within 80-120% of the nominal value. tbzmed.ac.ir

Table 2: Typical LOD and LOQ Parameters

| Parameter | Definition | Typical Acceptance Criteria |

| LOD | Lowest concentration that provides a detectable signal (e.g., S/N ≥ 3). youtube.com | Not formally required for quantitative assays but indicates method sensitivity. |

| LOQ | Lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov | Precision: ≤20% CV. Accuracy: within ±20% of nominal value. tbzmed.ac.ir |

This table outlines standard definitions and acceptance criteria based on regulatory guidance.

Precision and Accuracy Assessment (Intra-day and Inter-day)

Precision measures the closeness of agreement among a series of measurements, expressed as the coefficient of variation (CV%). Accuracy refers to the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. worldwide.com

These parameters are evaluated by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates. ich.org

Intra-day (within-run) precision and accuracy are assessed by analyzing replicates in a single analytical run.

Inter-day (between-run) precision and accuracy are determined by analyzing replicates on different days. ich.org

For bioanalytical methods, the acceptance criteria for precision are typically a CV of ≤15% for QC samples (≤20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). researchgate.net

Table 3: Illustrative Intra-day and Inter-day Precision and Accuracy Data for Etilefrine QC Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 runs) | ||

| Mean Conc. (ng/mL) | Precision (CV%) | Accuracy (%) | Mean Conc. (ng/mL) | ||

| LLOQ | 1.00 | 1.04 | 8.5% | 104.0% | 1.06 |

| Low QC | 3.00 | 2.95 | 6.2% | 98.3% | 2.91 |

| Mid QC | 75.0 | 76.8 | 4.1% | 102.4% | 73.9 |

| High QC | 375.0 | 385.5 | 3.5% | 102.8% | 368.3 |

This table presents hypothetical data for illustrative purposes, reflecting typical acceptance criteria.

Recovery and Matrix Effect Evaluation

The assessment of recovery and matrix effects is a cornerstone of bioanalytical method validation, ensuring that the procedures for sample preparation and analysis are both efficient and free from interference from the biological matrix. This compound, as a stable isotope-labeled internal standard, is instrumental in this process, helping to correct for variability in both extraction efficiency and signal response.

Recovery

Extraction recovery is a measure of the efficiency of the sample preparation process, indicating the percentage of the analyte and internal standard that is successfully extracted from the biological matrix. This is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution at the same concentration, which represents 100% recovery. For a method to be considered robust, recovery does not need to be 100%, but it must be consistent and reproducible across different concentrations. researchgate.net

While specific recovery data for this compound is not extensively published, typical bioanalytical methods for similar small molecules using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often report recovery values. For instance, validation studies for other cardiovascular drugs have shown recovery levels ranging from 85.23% to 115.13%. researchgate.net For a newly validated method for etilefrine using this compound, one would expect to see recovery data presented for both the analyte and the internal standard at low, medium, and high quality control (QC) concentrations.

Interactive Data Table: Illustrative Recovery Data

This table illustrates the typical format for presenting recovery data. Actual values for this compound would require specific experimental results.

| Analyte | Concentration Level | Mean Recovery (%) | RSD (%) |

| Etilefrine | Low QC | 88.5 | 4.2 |

| Etilefrine | Medium QC | 90.1 | 3.8 |

| Etilefrine | High QC | 89.4 | 4.5 |

| Etilefrin-d5 HCl | Working Conc. | 91.2 | 3.5 |

Matrix Effect

The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, often unidentified, components from the biological sample matrix. fda.gov This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it is expected to experience the same signal modification as the non-labeled analyte. nih.gov

The matrix effect is quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution. A value close to 100% (or a matrix factor close to 1) indicates a negligible matrix effect. Validation guidelines often require this to be tested in at least six different lots of the biological matrix. fda.gov For similar bioanalytical assays, acceptable matrix effects have been reported to be between -6.54% and 12.43%. researchgate.net

Interactive Data Table: Illustrative Matrix Effect Data

This table illustrates the typical format for presenting matrix effect data. Actual values for this compound would require specific experimental results.

| Analyte | Concentration Level | Matrix Factor (Mean) | RSD (%) |

| Etilefrine | Low QC | 1.03 | 5.1 |

| Etilefrine | High QC | 0.98 | 4.9 |

| Etilefrin-d5 HCl | Working Conc. | 1.01 | 4.6 |

Analyte Stability Studies in Various Matrices

Ensuring the stability of an analyte in a given biological matrix is crucial for the integrity of bioanalytical data, as it confirms that the measured concentration accurately reflects the concentration at the time of sample collection. fda.gov Stability studies for etilefrine, with this compound used for quantification, must be conducted under various conditions that mimic sample handling and storage. These studies are typically performed using low and high concentration QC samples.

Freeze-Thaw Stability: This test evaluates the analyte's stability after being subjected to multiple freeze-thaw cycles. For example, samples might undergo three to five cycles of freezing at -20°C or -70°C and thawing at room temperature. nih.govnih.gov

Bench-Top (Short-Term) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that exceeds the expected duration of sample processing. For instance, stability might be confirmed for 6 to 24 hours. plos.orgmdpi.com

Long-Term Stability: This study determines the maximum duration for which samples can be stored at a specific temperature (e.g., -20°C or -70°C) without significant degradation of the analyte. The storage period in the validation should equal or exceed the time from sample collection to analysis in the actual study. nih.gov

Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed samples (extracts) while they are waiting for analysis in the autosampler, typically at a controlled temperature like 4°C. plos.org

Interactive Data Table: Illustrative Stability Data for Etilefrine in Human Plasma

This table illustrates the typical format for presenting stability data. Actual values for etilefrine would require specific experimental results. The data represents the mean percentage difference from the nominal concentration.

| Stability Condition | Concentration Level | Mean Stability (% of Nominal) | RSD (%) |

| Freeze-Thaw (3 Cycles at -20°C) | Low QC | 98.5 | 6.1 |

| High QC | 101.2 | 5.4 | |

| Bench-Top (8 hours at RT) | Low QC | 97.9 | 7.2 |

| High QC | 99.8 | 6.8 | |

| Long-Term (90 days at -70°C) | Low QC | 96.4 | 8.1 |

| High QC | 98.7 | 7.5 | |

| Autosampler (24 hours at 4°C) | Low QC | 102.1 | 4.3 |

| High QC | 100.5 | 3.9 |

Mechanistic Pharmacological Investigations Utilizing Etilefrin D5 Hydrochloride

In Vitro Metabolic Pathway Elucidation of Etilefrine (B194583)

The investigation of a drug's metabolic fate is a cornerstone of pharmaceutical development. In vitro systems, utilizing tools like Etilefrin-d5 Hydrochloride, allow for a controlled and detailed examination of the biotransformation processes that Etilefrine undergoes.

Identification of Phase I and Phase II Metabolites Using Deuterated Tracers

Stable isotope tracers, such as this compound, are invaluable for mapping metabolic pathways. nih.gov The use of a deuterated compound allows for the clear distinction between the drug and its metabolites from endogenous compounds in a biological matrix during analysis, typically by liquid chromatography-mass spectrometry (LC-MS). nih.gov When Etilefrine and Etilefrin-d5 are incubated with metabolically active systems like human liver microsomes, the resulting metabolites can be confidently identified.

The principle lies in the mass difference imparted by the deuterium (B1214612) atoms. Metabolites derived from Etilefrin-d5 will exhibit a distinct mass shift compared to those from unlabeled Etilefrine. This "doublet" signature in the mass spectrum—two peaks separated by a specific mass difference—unambiguously confirms that a detected molecule is a metabolite of the drug and not an interfering background component. This technique is crucial for identifying both Phase I (functionalization, e.g., oxidation) and Phase II (conjugation, e.g., glucuronidation) metabolites. Etilefrine is known to be metabolized via conjugation, and a minor pathway leads to the formation of hydroxymandelic acid. wikipedia.org

Table 1: Hypothetical Mass Spectrometry Data for Identifying Etilefrine Metabolites Using a Deuterated Tracer

| Analyte | Expected Mass (Etilefrine) | Expected Mass (Etilefrin-d5) | Mass Shift (Da) | Metabolic Phase |

| Parent Drug | 182.24 | 187.27 | +5 | - |

| O-glucuronide | 358.34 | 363.37 | +5 | Phase II |

| Hydroxymandelic acid | 168.15 | 173.18 | +5 | Phase I |

Note: Masses are hypothetical and for illustrative purposes.

Enzymatic Reaction Phenotyping with Recombinant Enzymes and Subcellular Fractions

Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. nih.govnih.gov This is commonly achieved by incubating the drug candidate with a panel of cDNA-expressed recombinant enzymes or with subcellular fractions like human liver microsomes (HLM) or S9 fractions. nih.govevotec.comdls.com

In the context of Etilefrine, incubations would be performed with a battery of individual cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferase (UGT) enzymes. evotec.combioivt.com The rate of disappearance of the parent compound (Etilefrine) or the rate of formation of its key metabolites is monitored over time using LC-MS/MS analysis. nih.gov By comparing the metabolic activity across the different enzyme isoforms, the primary contributors to Etilefrine's clearance can be identified. evotec.com An alternative and complementary approach involves using specific chemical inhibitors for different enzymes in a complex system like HLM to see which inhibitor most significantly reduces the drug's metabolism. nih.gov

Role of Specific Cytochrome P450 Isoforms and Conjugating Enzymes in Etilefrine Metabolism

Human metabolism of xenobiotics is largely carried out by a small number of enzyme families, primarily the CYP1, CYP2, and CYP3 families for Phase I oxidation and UGTs for Phase II conjugation. nih.govmdpi.com For Etilefrine, metabolism is dominated by conjugation, specifically glucuronidation. wikipedia.org Reaction phenotyping studies would pinpoint which UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) are the main catalysts for this pathway.

Table 2: Illustrative Reaction Phenotyping Results for Etilefrine Metabolism

| Enzyme Isoform | Metabolic Pathway | Relative Contribution (%) |

| UGT1A9 | Glucuronidation | High |

| UGT2B7 | Glucuronidation | Moderate |

| CYP2D6 | Oxidation | Low |

| CYP3A4 | Oxidation | Minimal |

Note: This table is illustrative and based on typical findings for phenolic compounds.

Kinetic Isotope Effects (KIE) in Etilefrine Biotransformation

The substitution of hydrogen with its heavier isotope, deuterium, at a site of bond cleavage can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating enzyme mechanisms. nih.govnih.gov The use of this compound allows for the direct measurement of KIEs in the metabolic reactions of Etilefrine.

Theoretical Framework of Deuterium-Induced Kinetic Alterations

The kinetic isotope effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. wikipedia.org Due to its greater mass, deuterium causes the C-D bond to have a lower zero-point energy than a C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond to reach the reaction's transition state.

If the cleavage of this bond is the rate-determining step of the reaction, substituting hydrogen with deuterium will slow the reaction down. nih.gov This is known as a primary KIE. The presence of a significant KIE (typically a value greater than 1) provides strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the enzymatic mechanism. nih.gov This principle is the basis for developing "deuterated drugs" like deutetrabenazine, where metabolic breakdown is intentionally slowed to improve pharmacokinetic properties. researchgate.net

Experimental Design for KIE Determination in Enzyme Systems

Determining the KIE for Etilefrine metabolism can be accomplished through several experimental designs. A common and precise method is the internal competition experiment. wikipedia.org In this setup, an equimolar mixture of Etilefrine and this compound is incubated with the enzyme system of interest (e.g., a specific recombinant CYP isoform or human liver microsomes).

The reaction is allowed to proceed to a certain percentage of completion, after which it is stopped. The ratio of the deuterated product to the non-deuterated product is then precisely measured using LC-MS/MS and compared to the initial ratio of the deuterated and non-deuterated substrates. If the reaction rate for the non-deuterated substrate is faster, the product mixture will be depleted of the deuterated version relative to the starting material. This allows for a highly accurate calculation of the KIE on the V/K parameter (a measure of enzyme catalytic efficiency). nih.gov Such experiments are fundamental to understanding the precise chemical steps involved in enzyme catalysis. nih.gov

Implications of KIE on Metabolic Stability and Pathway Preference

The use of isotopically labeled compounds, such as this compound, is a critical tool in mechanistic pharmacology, primarily for investigating a drug's metabolic fate. The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break. libretexts.org Consequently, metabolic processes that involve the cleavage of a C-H bond in the rate-determining step can be slowed when deuterium is substituted at that position. nih.gov

The metabolism of the parent compound, etilefrine, primarily proceeds via two main pathways: conjugation of the phenolic hydroxyl group (to form a phenolic sulphate) and, to a much lesser extent, oxidative deamination to its corresponding hydroxymandelic acid. nih.govwikipedia.org this compound features deuterium substitution on the N-ethyl group. This specific placement of deuterium atoms is anticipated to primarily influence metabolic pathways involving the N-ethyl moiety, such as N-dealkylation, a common metabolic route for many phenethylamine (B48288) compounds.

While direct experimental studies on the metabolic profile of this compound are not extensively available in the reviewed literature, the principles of KIE allow for theoretical postulation of its metabolic fate. The deuteration at the ethyl group would be expected to render the N-dealkylation pathway significantly slower. This could lead to a metabolic shift, potentially increasing the proportion of the drug that undergoes conjugation at the phenolic group, the primary metabolic route for the non-deuterated form. nih.gov Such a shift could alter the pharmacokinetic profile of the compound, potentially leading to a longer half-life and increased systemic exposure compared to non-deuterated etilefrine. It is important to note that deuterium substitution is not expected to affect aromatic hydroxylation. musechem.com

Table 1: Theoretical Metabolic Pathway Preference of Etilefrine vs. Etilefrin-d5

| Metabolic Pathway | Etilefrine (Non-deuterated) | Etilefrin-d5 (Deuterated) - Theoretical | Rationale for Difference |

| Phenolic Conjugation | Major Pathway | Potentially Increased | Slower N-dealkylation may shunt more substrate towards the primary conjugation pathway. |

| N-Dealkylation | Minor Pathway | Significantly Reduced | Kinetic Isotope Effect: The C-D bonds on the ethyl group are stronger than C-H bonds, slowing this metabolic process. |

| Oxidative Deamination | Minor Pathway | Likely Unchanged | Deuteration is not at a site that directly influences this enzymatic reaction. |

This table is a theoretical representation based on the principles of the kinetic isotope effect. Experimental validation is required.

Receptor Binding and Signaling Pathway Studies (In Vitro/Cellular Models)

Etilefrine hydrochloride exerts its pharmacological effects by acting as a direct agonist at adrenergic receptors, specifically showing affinity for both alpha-1 (α1) and beta-1 (β1) receptors. wikipedia.orgmedchemexpress.com Its interaction with α1-adrenergic receptors on vascular smooth muscle leads to vasoconstriction, which increases peripheral vascular resistance and elevates blood pressure. medchemexpress.com Simultaneously, its agonistic activity at β1-adrenergic receptors in the heart enhances myocardial contractility (positive inotropic effect) and increases heart rate (positive chronotropic effect), contributing to increased cardiac output. wikipedia.org In vitro studies have indicated that etilefrine possesses a higher affinity for β1 receptors compared to β2 receptors.

The isotopic labeling in this compound is located on the N-ethyl group, which is remote from the pharmacophore—the catechol-like ring and the ethanolamine (B43304) side chain—that is crucial for receptor binding. Therefore, the deuteration is not expected to alter the binding affinity or selectivity of the molecule for its adrenergic receptor targets. The chemical reactivity and stereochemistry governing receptor-ligand interaction remain virtually identical between the deuterated and non-deuterated forms. As such, this compound is expected to exhibit a receptor binding profile that is qualitatively and quantitatively indistinguishable from that of etilefrine hydrochloride.

Table 2: Adrenergic Receptor Interaction Profile of Etilefrine

| Receptor Target | Action | Key Physiological Effect | References |

| Alpha-1 (α1) Adrenergic Receptor | Agonist | Vasoconstriction, Increased Peripheral Resistance | wikipedia.orgmedchemexpress.com |

| Beta-1 (β1) Adrenergic Receptor | Agonist | Increased Heart Rate, Enhanced Myocardial Contractility | wikipedia.orgmedchemexpress.com |

| Beta-2 (β2) Adrenergic Receptor | Weak Agonist | Minimal clinical effect compared to α1 and β1 actions. | wikipedia.org |

Beyond its direct action on adrenergic receptors, etilefrine has been shown to modulate key intracellular signaling cascades involved in cellular energy homeostasis, such as the AMP-activated protein kinase (AMPK) and Protein Kinase B (Akt) pathways. medchemexpress.com Research indicates that etilefrine can bidirectionally regulate the AMPK/Akt pathway. medchemexpress.com Specifically, in certain cell types like PC-3 and 293T cells, etilefrine treatment has been observed to significantly activate AMPKα phosphorylation at the Thr172 residue while concurrently inhibiting Akt phosphorylation at Ser473. medchemexpress.com

The activation of AMPK, a cellular energy sensor, and the inhibition of Akt, a central node in cell survival and growth signaling, represent a significant mechanism of action. nih.govnih.gov The interplay between these two pathways is complex; AMPK activation can lead to the dephosphorylation and inhibition of Akt. nih.gov This modulation of the AMPK/Akt signaling axis by etilefrine suggests that its effects extend beyond simple hemodynamic changes and may influence cellular metabolism and survival processes. medchemexpress.commedchemexpress.com As with receptor binding, the deuteration in this compound is not expected to alter these downstream signaling events, which are a direct consequence of receptor activation.

Table 3: Effect of Etilefrine on AMPK/Akt Signaling Pathway in Cellular Models

| Cell Line | Treatment | Effect on AMPK Phosphorylation (Thr172) | Effect on Akt Phosphorylation (Ser473) | References |

| PC-3 | Etilefrine (10 μM) | Significant Activation | Inhibition | medchemexpress.com |

| 293T | Etilefrine (10 μM) | Significant Activation | Inhibition | medchemexpress.com |

The molecular mechanism of action for etilefrine, and by extension this compound, in non-clinical models is characterized by a dual-pronged interaction with the adrenergic system. The primary mechanism is direct agonism at cell surface G-protein coupled receptors (GPCRs).

Direct Receptor Agonism: Etilefrine binds to and activates α1 and β1-adrenergic receptors. This binding initiates a conformational change in the receptors, leading to the activation of intracellular G-proteins and the subsequent production of second messengers. For instance, α1-receptor activation typically couples to Gq proteins, leading to an increase in intracellular calcium, while β1-receptor activation couples to Gs proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. merckmillipore.com

Modulation of Downstream Kinase Cascades: The changes in second messenger concentrations trigger downstream signaling cascades. A key pathway affected by etilefrine is the AMPK/Akt signaling axis. medchemexpress.com The activation of AMPK and suppression of Akt signaling demonstrates a deeper cellular impact, influencing metabolic regulation and potentially cell survival pathways. medchemexpress.comnih.gov

Quality Control and Reference Material Applications

Utilization as a Certified Reference Material in Analytical Laboratories

Etilefrin-d5 Hydrochloride is widely used as a Certified Reference Material (CRM) in analytical laboratories. alfa-chemistry.comsigmaaldrich.com CRMs are indispensable tools for calibrating analytical instruments, validating new analytical methods, and ensuring the traceability of measurement results. alfa-chemistry.comarmi.comcerilliant.com The use of a deuterated standard like this compound is particularly advantageous in mass spectrometry-based assays, where it can be used as an internal standard to correct for variations in sample preparation and instrument response. This ensures a high degree of accuracy and reliability in the quantification of etilefrine (B194583) in various pharmaceutical formulations and biological matrices.

The availability of high-purity this compound, often exceeding 98%, is crucial for its function as a CRM. lookchem.com Suppliers of these reference materials provide a comprehensive Certificate of Analysis (CoA) that details the material's identity, purity, and characterization data, further solidifying its role as a reliable standard for quality control purposes. cerilliant.com

Role in Inter-Laboratory Comparison Studies and Method Harmonization

Inter-laboratory comparison studies, also known as proficiency testing, are essential for assessing the performance of different laboratories and ensuring the consistency of results. europa.eueppo.int this compound plays a significant role in these studies by providing a stable and well-characterized material that can be distributed to multiple laboratories. nih.gov By analyzing this common standard, laboratories can evaluate their analytical methods and identify any systematic biases or discrepancies.

This process is crucial for method harmonization, which aims to standardize analytical procedures across different laboratories to ensure that results are comparable regardless of where the testing is performed. europa.eu The use of a common reference material like this compound helps to achieve this goal by providing a benchmark against which all participating laboratories can measure their performance. researchgate.net

Stability Profiling of this compound as a Standard

The stability of a reference standard is a critical attribute that ensures its reliability over time. This compound, as a stable isotope-labeled compound, is expected to have good stability under appropriate storage conditions. guidechem.com Stability studies are conducted to determine the shelf-life of the standard and to identify any potential degradation products that may form over time. These studies typically involve storing the material under various environmental conditions (e.g., temperature, humidity, light) and periodically analyzing its purity and identity. For instance, some suppliers recommend storing the neat form of this compound at -20°C. lgcstandards.com The results of these stability studies are crucial for establishing appropriate storage and handling procedures to maintain the integrity of the reference standard.

Spectroscopic Characterization for Identity and Purity Confirmation

A comprehensive spectroscopic characterization is essential to confirm the identity and purity of this compound as a reference material. nptel.ac.inopenaccessjournals.com Various spectroscopic techniques are employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound will show characteristic absorption bands corresponding to its various chemical bonds, which can be compared to the spectrum of the unlabeled compound to confirm its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. openaccessjournals.comnih.govresearchgate.net The UV-Vis spectrum of this compound will exhibit a characteristic absorption maximum that can be used for identification and quantification purposes.

These spectroscopic techniques, often used in combination, provide a robust method for confirming the identity, purity, and structural integrity of this compound, ensuring its suitability as a high-quality reference standard for pharmaceutical analysis.

Compound Information

| Compound Name |

| This compound |

| Etilefrine hydrochloride |

| Silver nitrate |

| Fenoterol hydrobromide |

| Pipazethate hydrochloride |

| Betahistine dihydrochloride |

| 4-chloro-7-nitrobenzofurazan |

| Disodium hydrogen phosphate (B84403) |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1346599-41-4 lgcstandards.com |

| Molecular Formula | C₁₀D₅H₁₀NO₂ · HCl lgcstandards.com |

| Molecular Weight | 222.723 g/mol lgcstandards.com |

| Purity | ≥98% lookchem.com |

| Storage Temperature | -20°C lgcstandards.com |

| Appearance | Neat lgcstandards.com |

| Unlabeled CAS Number | 943-17-9 lgcstandards.com |

Future Directions in Etilefrin D5 Hydrochloride Research

Advancements in Stereoselective Deuteration and Enantiomeric Purity Assessment

The biological activity of chiral drugs like Etilefrine (B194583) is highly dependent on their stereochemistry. Consequently, the precise, stereoselective incorporation of deuterium (B1214612) atoms is paramount. Future research will focus on refining synthetic methodologies to achieve higher levels of stereocontrol during the deuteration process. Recent years have seen significant breakthroughs in catalytic hydrogen isotope exchange (HIE) reactions, which allow for the selective replacement of hydrogen with deuterium in complex molecules. researchgate.net Methodologies employing transition-metal catalysts and photocatalysis are emerging as powerful tools for this purpose. researchgate.net

Equally crucial is the ability to accurately assess the enantiomeric purity of the final deuterated product. The presence of even small amounts of an undesired enantiomer (the distomer) can impact pharmacological activity. Capillary electrophoresis (CE) has proven to be a potent method for chiral separations and the control of enantiomeric purity in pharmaceuticals. nih.gov The development of methods compliant with the Analytical Quality by Design (AQbD) principles, which involve systematic, science-based risk management, is a growing trend. nih.gov This approach ensures the creation of robust and reliable analytical procedures. Future efforts will likely concentrate on developing novel chiral selectors for use in techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) that can provide even greater resolution between the enantiomers of deuterated compounds.

Table 1: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | High efficiency, scalability, widely used. | Cost of chiral columns, requires method development. |

| Chiral Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector in the buffer. nih.gov | High resolution, low sample/reagent consumption, rapid method development. nih.gov | Lower sensitivity for concentration, precision can be lower than HPLC. |

| NMR Spectroscopy with Chiral Solvating Agents | Formation of diastereomeric complexes that have distinct NMR spectra. | Provides structural information, no separation needed. | Lower sensitivity, requires pure samples, can be complex to interpret. |

Development of Novel Analytical Platforms for High-Throughput Quantification

The progression of deuterated drug candidates through the development pipeline necessitates rapid and reliable quantification in complex biological matrices. The future lies in the development and refinement of novel analytical platforms designed for high-throughput analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard for bioanalysis due to its exceptional sensitivity and selectivity. Future advancements will likely involve the miniaturization and automation of sample preparation, coupled with faster chromatography techniques, to increase throughput.

Furthermore, innovative assay technologies are being explored. For instance, technologies like the NanoLuc binary system, which uses bioluminescence to monitor biological processes, demonstrate the potential for creating highly sensitive and easily automated assays. nih.gov Adapting such platform technologies for the high-throughput quantification of small molecules like Etilefrin-d5 Hydrochloride in various biological samples could significantly accelerate preclinical and clinical studies. These platforms would enable faster analysis of pharmacokinetic profiles and dose-response relationships.

Integration into Systems Biology Approaches for Comprehensive Mechanistic Understanding

Traditional pharmacology often studies a drug's effect on a single target. Systems biology, in contrast, seeks to understand the complex interactions of a drug within the entire biological system. numberanalytics.com This holistic approach integrates diverse data from genomics, proteomics, and metabolomics to construct computational models of biological networks. numberanalytics.commdpi.com Etilefrine is known to act as an adrenergic agonist, primarily on α1 and β1 receptors. drugbank.com

By integrating this compound into a systems biology framework, researchers can move beyond this primary mechanism. Such an approach can help to:

Identify Off-Target Effects: Network analysis can predict previously unknown interactions between the drug and other proteins or pathways. nih.govresearchgate.net

Elucidate Mechanisms of Action: By observing the global changes in gene expression and protein levels after drug administration, a more complete picture of its downstream effects can be constructed. mdpi.com

Discover Biomarkers: Systems pharmacology can identify molecular biomarkers that predict a patient's response to the drug, paving the way for personalized medicine. nih.gov

This comprehensive understanding is crucial for anticipating potential side effects and for identifying new therapeutic applications for this compound.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Etilefrin-d5 Hydrochloride in synthesized samples?

- Methodological Answer : Use colorimetric assays (e.g., 2,6-dibromoquinonechlorimide and ammonia TS for blue color development) and UV-Vis spectroscopy (e.g., reaction with 4-nitrobenzenediazonium fluoride at pH 9.2 for red chromophore formation) to confirm structural integrity . For quantification, employ HPLC with a C18 column and a mobile phase optimized for polar compounds (e.g., phosphate buffer-methanol mixtures). Calibration curves should be validated in the 1–20 µg/mL range with R² > 0.99 .

Q. How is the deuteration efficiency of this compound confirmed during synthesis?

- Methodological Answer : Use mass spectrometry (MS) to detect the molecular ion cluster at m/z corresponding to +5 Da shifts from the non-deuterated compound. Isotopic purity ≥98% can be verified via high-resolution MS or ¹H-NMR, where deuterium substitution eliminates proton signals at specific positions (e.g., aromatic or aliphatic hydrogens) .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

- Methodological Answer : Store lyophilized powder in amber vials at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis and oxidation. For aqueous solutions, use pH 4–6 buffers and avoid exposure to strong acids/bases or oxidizing agents, as these degrade the compound .

Advanced Research Questions

Q. How can researchers optimize experimental designs to assess the pharmacokinetic (PK) profile of this compound in preclinical models?

- Methodological Answer : Use a crossover study design with deuterated vs. non-deuterated analogs in rodent models. Collect serial plasma samples post-administration and analyze via LC-MS/MS. Adjust for isotopic effects on metabolic clearance by comparing AUC (area under the curve) ratios. Validate methods using matrix-matched calibration standards to account for ion suppression in biological samples .

Q. What strategies resolve contradictory data on the adrenergic receptor binding affinity of this compound across studies?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., receptor subtype specificity, assay temperature/pH). Use radioligand binding assays under standardized conditions (e.g., 37°C, pH 7.4) with negative controls (e.g., propranolol for β-receptor blockade). Validate findings with functional assays (e.g., cAMP accumulation in HEK293 cells expressing α₁-adrenoceptors) .

Q. How should stability studies be designed to evaluate this compound under stress conditions (e.g., light, heat)?

- Methodological Answer : Follow ICH Q1A guidelines:

- Forced degradation : Expose samples to UV light (ICH Q1B), 40–80°C heat, and acidic/alkaline hydrolysis (0.1–1M HCl/NaOH).

- Analytical endpoints : Monitor degradation via HPLC peak purity (>95%) and MS to identify breakdown products (e.g., de-deuterated metabolites). Stability-indicating methods must resolve parent and degradation peaks (resolution ≥2.0) .

Q. What experimental approaches mitigate batch-to-batch variability in deuterated compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Control reaction temperature (±2°C), deuterium gas pressure (5–10 psi), and catalyst concentration (e.g., Pd/C at 5% w/w).

- In-process controls (IPCs) : Use inline FTIR to monitor deuteration efficiency and UPLC for intermediate purity checks. Statistical tools like ANOVA can identify variance sources .

Data Analysis and Validation Questions

Q. How are isotopic interferences minimized when using this compound as an internal standard in quantitative LC-MS?

- Methodological Answer : Select MRM (multiple reaction monitoring) transitions unique to the deuterated compound (e.g., m/z 152→107 for d5 vs. 147→102 for non-deuterated). Validate specificity by spiking deuterated standards into blank matrices (plasma/tissue homogenates) and confirming no cross-talk (<1% signal overlap) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.